![molecular formula C24H25ClN2O4 B2699031 1-(2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide CAS No. 905014-85-9](/img/structure/B2699031.png)
1-(2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H25ClN2O4 and its molecular weight is 440.92. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Agents
Piperidine derivatives have been investigated for their anticancer properties. This compound’s structural features make it a promising candidate for inhibiting cancer cell growth. Researchers have explored its effects on specific signaling pathways, such as Akt phosphorylation, which plays a crucial role in cancer progression .
Kinase Inhibitors
The compound’s chemical structure suggests potential kinase inhibitory activity. It could target specific kinases involved in disease pathways, including oncogenic kinases. Further studies are needed to validate its efficacy and selectivity against specific kinases .
Cyclin-Dependent Kinase (CDK) Inhibitors
Piperidine derivatives have been investigated as CDK inhibitors. These compounds regulate cell cycle progression and are relevant in cancer therapy. The compound’s ability to inhibit CDKs could be explored for potential therapeutic applications .
Triple Reuptake Inhibitors
Arylalkanol-piperidine analogues have been synthesized and evaluated for their triple reuptake inhibition. These compounds modulate neurotransmitter reuptake and may have implications in treating mood disorders and related conditions .
Protein Kinase B (PKB) Inhibitors
Variations in the linker group between the piperidine and lipophilic substituents have led to potent PKB inhibitors. These compounds could play a role in regulating cellular processes and may have applications in diseases related to PKB dysregulation .
Metabolic Disorders
Given the compound’s structural diversity, it might also be explored for its effects on metabolic pathways. Investigating its impact on enzymes involved in lipid metabolism, glucose homeostasis, or other metabolic processes could reveal novel therapeutic avenues .
properties
IUPAC Name |
1-[2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4/c1-15-20-7-6-19(30-13-12-27-10-8-17(9-11-27)23(26)28)14-21(20)31-24(29)22(15)16-2-4-18(25)5-3-16/h2-7,14,17H,8-13H2,1H3,(H2,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBQNIISFAWFSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCC(CC3)C(=O)N)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.